![molecular formula C8H4ClF3N2S B111984 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 155538-41-3](/img/structure/B111984.png)

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

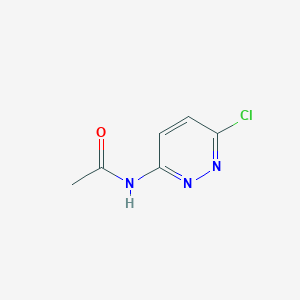

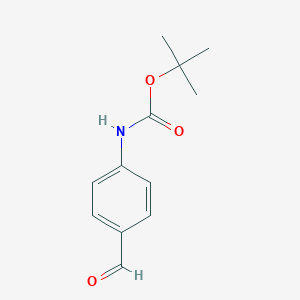

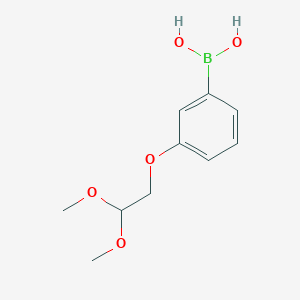

“2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole” is a chemical compound with the CAS Number: 155538-41-3 . It has a molecular weight of 253.65 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, an equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2,15H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 120-124°C .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole-based Schiff base compounds, which can be synthesized using 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, have shown significant antibacterial and antioxidant activities . They have the ability to modulate the activity of many enzymes involved in metabolism .

- Methods of Application: The compounds were synthesized using conventional and green approaches with ZnO nanoparticles as a catalyst . The antibacterial activity was tested against Gram-negative E. coli and Gram-positive S. aureus . The antioxidant activity was evaluated using the DPPH radical scavenging method .

- Results: Among the synthesized compounds, one showed good activities towards E. coli and S. aureus at 200 μg/mL compared to amoxicillin . Two compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

Anticancer, Antimicrobial, Anti-inflammatory Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-Aminothiazole-based compounds, including 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . They have been used to treat different kinds of diseases with high therapeutic influence .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antifungal Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazoles are known to exhibit significant antifungal activities . The presence of different substituents on the thiazole ring can greatly influence these biological outcomes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antitubercular Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been associated with antitubercular activities . They have been used in the treatment of tuberculosis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antidiabetic Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole compounds have shown potential in the treatment of diabetes . They have been associated with antidiabetic activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antiviral Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been associated with antiviral activities . They have been used in the treatment of various viral infections .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antimalarial Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been associated with antimalarial activities . They have been used in the treatment of malaria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antidepressant Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole compounds have shown potential in the treatment of depression . They have been associated with antidepressant activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Antipsychotic Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been associated with antipsychotic activities . They have been used in the treatment of various psychiatric disorders .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHURNZDLDZXODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597504 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole | |

CAS RN |

155538-41-3 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)